Butyl (butoxymethyl)carbamate
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Overview
Description
Butyl (butoxymethyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its role as a protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (butoxymethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . Another approach involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect amines, forming the carbamate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The use of nonmetallic regenerable reagents and catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl (butoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate back to the amine and alcohol components.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Butyl (butoxymethyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of butyl (butoxymethyl)carbamate involves the formation of a stable carbamate bond with the amine group. This bond provides protection to the amine during chemical reactions and can be selectively removed under specific conditions, such as acidic or basic hydrolysis . The molecular targets and pathways involved include the stabilization of the amine group and prevention of unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
Butyl (butoxymethyl)carbamate is unique due to its specific protecting properties and ease of removal under mild conditions. Its stability and versatility make it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
63578-90-5 |
---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
butyl N-(butoxymethyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-3-5-7-13-9-11-10(12)14-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
LFFFLAZOWYPMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCNC(=O)OCCCC |
Origin of Product |
United States |
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